Disodium maleate

Catalog No.
S627195
CAS No.
371-47-1
M.F
C4H4NaO4
M. Wt
139.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium maleate

CAS Number

371-47-1

Product Name

Disodium maleate

IUPAC Name

disodium;(Z)-but-2-enedioate

Molecular Formula

C4H4NaO4

Molecular Weight

139.06 g/mol

InChI

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-;

InChI Key

RYDFXSRVZBYYJV-ODZAUARKSA-N

SMILES

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Synonyms

hydrogen maleate, maleate, maleic acid, maleic acid, ammonium salt, maleic acid, calcium salt, maleic acid, dipotassium salt, maleic acid, disodium salt, maleic acid, iron salt, maleic acid, monoammonium salt, maleic acid, monocopper (2+) salt, maleic acid, monosodium salt, maleic acid, neodymium salt, maleic acid, potassium salt, maleic acid, sodium salt, sodium maleate

Canonical SMILES

C(=CC(=O)O)C(=O)O.[Na]

Isomeric SMILES

C(=C\C(=O)O)\C(=O)O.[Na]

Buffering Agent

Disodium maleate acts as an effective buffering agent in a specific pH range, typically between pH 5.0 and 6.5 [1]. It helps maintain a constant pH environment in biological experiments, which is crucial for many enzymes and cellular processes to function properly [1]. Buffer solutions are widely used in:

  • Cell culture: Maintaining optimal pH for cell growth and proliferation [1].
  • Enzyme assays: Ensuring consistent activity of enzymes during experiments [2].
  • Protein purification: Preserving protein structure and function during isolation and purification steps [3].

[1] Disodium maleate[2] 缓冲液配制方法 (Chinese language, but details buffer preparation including use of disodium maleate)[3] Protein Purification Techniques:

Inhibitor of Fumarate Hydratase

Disodium maleate can inhibit the activity of fumarate hydratase, an enzyme involved in the Krebs cycle (citric acid cycle) [4]. This property allows researchers to study the effects of disrupting the Krebs cycle on cellular metabolism [4].

[4] Inhibition of Fumarate Hydratase Activity in Cultured Human Cells:

Other Potential Applications

Disodium maleate is being explored for other research applications, but more studies are needed to confirm its efficacy. Some potential areas of exploration include:

  • Antimicrobial activity: Some studies suggest disodium maleate might have antifungal or antibacterial properties [5, 6].
  • Cancer research: Disruption of the Krebs cycle may have implications for cancer cell growth. Disodium maleate's role in this area is under investigation [7].

Disodium maleate is a chemical compound with the formula C4H2Na2O4\text{C}_4\text{H}_2\text{Na}_2\text{O}_4 and a molecular weight of approximately 160.04 g/mol. It is the disodium salt of maleic acid, formed through the neutralization of maleic acid with sodium hydroxide or other sodium salts. Disodium maleate is typically encountered as a white crystalline powder that is soluble in water. This compound is known for its applications in various industrial and pharmaceutical processes due to its unique chemical properties and biological activities.

, primarily due to its carboxylate groups. Key reactions include:

  • Neutralization Reactions: It can react with acids to form maleic acid and corresponding sodium salts.
  • Esterification: Disodium maleate can react with alcohols in the presence of an acid catalyst to form esters.
  • Decarboxylation: Under certain conditions, disodium maleate can undergo decarboxylation, leading to the formation of other organic compounds.

These reactions highlight the versatility of disodium maleate in organic synthesis and its potential utility in various applications.

Disodium maleate can be synthesized through several methods:

  • Neutralization: The most common method involves the reaction of maleic acid with sodium hydroxide or sodium carbonate:
    C4H4O4+2NaOHC4H2Na2O4+2H2O\text{C}_4\text{H}_4\text{O}_4+2\text{NaOH}\rightarrow \text{C}_4\text{H}_2\text{Na}_2\text{O}_4+2\text{H}_2\text{O}
  • Ion Exchange: Disodium maleate can also be produced via ion exchange methods where sodium ions replace protons in maleic acid.
  • Crystallization: Following synthesis, disodium maleate can be purified by recrystallization from aqueous solutions.

These methods ensure the availability of high-purity disodium maleate for various applications.

Disodium maleate finds use in several fields:

  • Pharmaceuticals: It is utilized as an excipient in drug formulations due to its ability to enhance solubility and stability.
  • Food Industry: As a food additive, it serves as a flavor enhancer and stabilizer.
  • Agriculture: Disodium maleate is employed as a chelating agent in fertilizers.
  • Cosmetics: It is used in personal care products for its emulsifying properties.

These diverse applications underscore the compound's significance across multiple industries.

Research into the interactions of disodium maleate with other compounds indicates potential synergistic effects, particularly in pharmaceutical formulations. Studies have shown that when combined with certain active pharmaceutical ingredients, disodium maleate can enhance solubility and bioavailability . Additionally, interaction studies suggest that it may modulate the release profiles of drugs, making it a valuable component in controlled-release formulations.

Disodium maleate shares similarities with other salts derived from maleic acid. Below is a comparison highlighting its uniqueness:

Compound NameFormulaMolecular Weight (g/mol)Unique Properties
Disodium MaleateC4H2Na2O4\text{C}_4\text{H}_2\text{Na}_2\text{O}_4160.04Less irritating than parent acid; versatile applications
Sodium MaleateC4H3NaO4\text{C}_4\text{H}_3\text{NaO}_4138.05More soluble; used primarily as a food additive
Potassium MaleateC4H3KO4\text{C}_4\text{H}_3\text{KO}_4192.25Higher solubility; used in agriculture
Ammonium MaleateC4H8N2O4\text{C}_4\text{H}_8\text{N}_2\text{O}_4150.13Used mainly as a fertilizer

Disodium maleate's unique combination of lower dermal absorption and versatile chemical reactivity distinguishes it from these similar compounds, making it particularly valuable in pharmaceutical formulations and industrial applications .

Physical Description

Pellets or Large Crystals
Solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

139.00072789 g/mol

Monoisotopic Mass

139.00072789 g/mol

Heavy Atom Count

9

UNII

I88OG949F3

Related CAS

18016-19-8

GHS Hazard Statements

Aggregated GHS information provided by 355 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 355 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 351 of 355 companies with hazard statement code(s):;
H315 (93.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

371-47-1

Wikipedia

Sodium maleate

General Manufacturing Information

Construction
2-Butenedioic acid (2Z)-, sodium salt (1:2): ACTIVE
2-Butenedioic acid (2Z)-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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